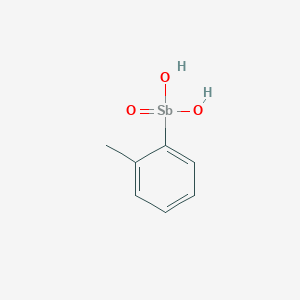
(2-Methylphenyl)stibonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)stibonic acid is an organoantimony compound characterized by the presence of a stibonic acid group attached to a 2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)stibonic acid typically involves the reaction of antimony trichloride with 2-methylbenzenediazonium chloride in the presence of a concentrated hydrochloric acid solution. This reaction yields the desired stibonic acid as a yellow fine crystal . The reaction conditions are crucial for obtaining a high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the stibonic acid to lower oxidation state compounds.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to the specific type of reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can produce a variety of substituted this compound derivatives.
Scientific Research Applications
(2-Methylphenyl)stibonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Mechanism of Action
The mechanism by which (2-Methylphenyl)stibonic acid exerts its effects involves interactions with molecular targets and pathways. For instance, its bioactivity against bacteria may involve disrupting cell wall synthesis or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Methylphenyl)stibonic acid include other stibonic acids such as:
- Phenylstibonic acid
- p-Tolylstibonic acid
- 4-Azobenzenephenylstibonic acid
Uniqueness
This compound is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other stibonic acids and can lead to different applications and properties.
Properties
CAS No. |
20971-61-3 |
|---|---|
Molecular Formula |
C7H9O3Sb |
Molecular Weight |
262.90 g/mol |
IUPAC Name |
(2-methylphenyl)stibonic acid |
InChI |
InChI=1S/C7H7.2H2O.O.Sb/c1-7-5-3-2-4-6-7;;;;/h2-5H,1H3;2*1H2;;/q;;;;+2/p-2 |
InChI Key |
YTSRWLCIMHECGK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=C1[Sb](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

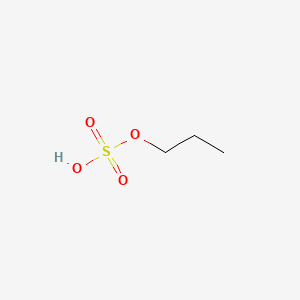
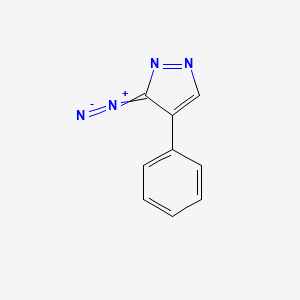
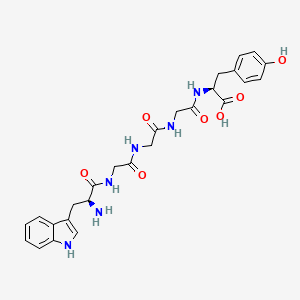
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


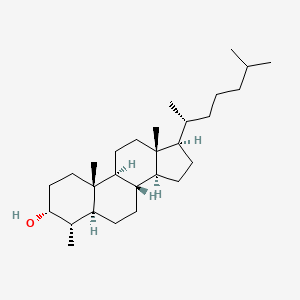
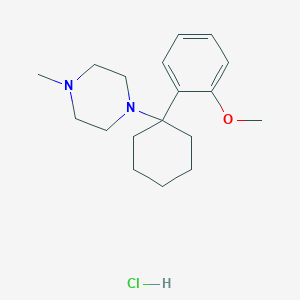
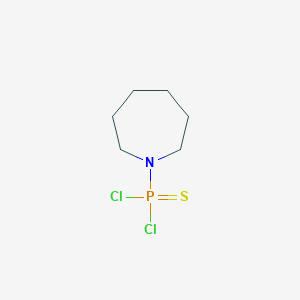
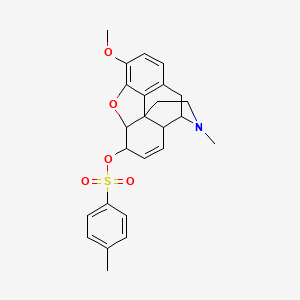
![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)

